molecular formula C12H9ClN4O B1417272 6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-41-1

6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1417272
M. Wt: 260.68 g/mol
InChI Key: KBPDGUHMZTUSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It is used in various scientific research applications, including as a reagent in organic synthesis, in the preparation of pharmaceuticals, and as a catalyst in chemical reactions.


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

  • Synthesis and Structural Characterization :

    • Triazole pyridazine derivatives, including compounds similar to 6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and characterized using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Density Functional Theory (DFT) calculations are used to analyze their quantum chemical parameters (Sallam et al., 2021).
  • Biological Properties and Activities :

    • Certain derivatives of this compound have demonstrated promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008).
    • Some derivatives have shown antiproliferative activity and the potential to disrupt tubulin microtubule dynamics, which is significant in the context of cancer research (Xu et al., 2016).
    • Derivatives of this compound have been studied for their potential as antidiabetic drugs, evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities (Bindu, Vijayalakshmi & Manikandan, 2019).
  • Chemical Properties and Reactions :

    • The synthesis and characterization of various derivatives, including their lipophilicity and molecular interactions, have been a focus in several studies, revealing insights into their chemical behavior (Katrusiak & Katrusiak, 2010).
  • Agricultural Applications :

    • Pyridazine derivatives, including 6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, are utilized in agriculture as insecticidal, herbicidal, and plant growth regulators. Their synthesis, structural elucidation, and efficacy against agricultural pathogens have been researched (Sallam et al., 2022).

properties

IUPAC Name

6-chloro-3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-18-9-4-2-3-8(7-9)12-15-14-11-6-5-10(13)16-17(11)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPDGUHMZTUSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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